Application Summary: This compound could potentially be used in the field of luminescence research . Specifically, it could be used to study the effects of different substituted phenyl groups on the luminescence properties of certain compounds .
Application Summary: The compound could potentially be used in organic chemistry, specifically in the synthesis and reactions of biphenyl derivatives .
Application Summary: This compound could potentially be used in the field of optoelectronics . Specifically, it could be used to study the effects of different substituted phenyl groups on the luminescence properties of certain compounds .
Application Summary: The compound could potentially be used in biosensing . Specifically, it could be used to study the effects of different substituted phenyl groups on the luminescence properties of certain compounds .
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is a compound characterized by a complex structure that includes a benzyloxy group and a butan-2-yl amine moiety. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which suggest possible interactions with biological targets. The presence of the benzyloxy group may enhance lipophilicity, potentially improving the compound's bioavailability and pharmacokinetic properties.
The chemical behavior of { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride can be analyzed through various reactions typical of amines and aromatic compounds. Key reactions include:
These reactions are crucial for understanding the compound's reactivity in biological systems and its potential metabolic pathways.
The biological activity of { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is predicted based on its structural features. Compounds with similar structures often exhibit various pharmacological activities, including:
Computer-aided predictions indicate that this compound may interact with neurotransmitter systems or cellular signaling pathways, warranting further investigation into its therapeutic potential .
Several synthetic routes can be employed to produce { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological activity.
The potential applications of { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride include:
Interaction studies are essential for understanding how { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride interacts with biological targets:
These studies are critical for determining the safety and efficacy of this compound in potential therapeutic applications.
Several compounds share structural similarities with { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine | Methoxy group instead of benzyloxy | Antidepressant |
| 4-(Benzyloxy)-N,N-dimethylbenzeneethanamine | Similar aromatic structure | Anticancer |
| 3-(Chlorophenyl)methyl(butan-2-yl)amine | Chlorine substitution | Antimicrobial |
The uniqueness of { [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride lies in its specific combination of functional groups which may confer distinct pharmacological properties compared to these similar compounds.
The Wittig rearrangement has been revitalized as a key method for constructing the benzylamine scaffold of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride. Recent studies emphasize the role of amide-directed strategies to enhance regioselectivity and reaction efficiency.
Ortho-metalation serves as a critical step in directing the -sigmatropic shift during Wittig rearrangements. For benzyl ethers bearing electron-withdrawing groups such as phosphonamidates or N-butylcarboxamides, deprotonation at the ortho position is facilitated by the stabilizing effects of the amide moiety. For example, treatment of 3-benzyloxy-N-butylbenzamide with n-butyllithium induces ortho-metalation, forming a resonance-stabilized benzyl anion intermediate. This intermediate undergoes a spiro-epoxide rearrangement, ultimately yielding the diarylmethanol precursor to the target amine after subsequent reduction and salt formation.
The choice of base significantly impacts metalation efficiency. Potassium tert-butoxide paired with n-butyllithium enhances deprotonation kinetics in tetrahydrofuran (THF), achieving >80% conversion at ambient temperature. Competing pathways, such as O-dealkylation or cyclization to benzofurans, are suppressed by optimizing the stoichiometry of the base and reaction time.
Solvent polarity and coordination ability profoundly influence the Wittig rearrangement’s sigmatropic shift. Polar aprotic solvents like THF stabilize the anionic intermediates, promoting a 72% yield of the rearranged product, whereas nonpolar solvents such as toluene result in <30% conversion due to poor solvation of the lithium species. Additives like hexamethylphosphoramide (HMPA) further enhance reaction rates by chelating lithium ions, though at the cost of complicating purification.
Table 1: Solvent Effects on Wittig Rearrangement Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 72 | 2 |
| Toluene | 2.4 | 28 | 6 |
| DME | 7.2 | 65 | 3 |
| DMSO | 47.2 | 41 | 4 |
Data adapted from studies on analogous benzyloxyphosphonamidates.
Enantioselective synthesis of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride remains a frontier in synthetic chemistry, with recent progress in chiral ligand design and transition metal catalysis.
Chiral bisoxazoline ligands have demonstrated efficacy in asymmetric reductive amination of 3-benzyloxybenzaldehyde with butan-2-ylamine. For instance, a Cu(I)/Box complex catalyzes the formation of the secondary amine with 88% enantiomeric excess (ee) when using sodium triacetoxyborohydride as the reductant. The ligand’s steric bulk and electronic tuning—such as incorporating tert-butyl substituents—prevent racemization during the imine reduction step.
Alternative approaches employ chiral phosphoric acids to catalyze the dynamic kinetic resolution of racemic intermediates. A binaphthyl-derived catalyst achieves 94% ee by stabilizing a key six-membered transition state during C–N bond formation.
Palladium-catalyzed Buchwald-Hartwig amination has been adapted for constructing the benzylamine moiety. Using Pd(OAc)₂/Xantphos as the catalyst system, coupling of 3-benzyloxybenzyl chloride with butan-2-ylamine proceeds in 67% yield under mild conditions (80°C, 12 h). Key to success is the use of cesium carbonate as a base, which minimizes competing elimination pathways.
Nickel catalysis offers a cost-effective alternative, with Ni(COD)₂/DTBM-Segphos enabling cross-coupling at room temperature. This method achieves 75% yield and 91% ee for sterically hindered amines, though substrate scope remains limited to electron-deficient aryl halides.
The compound’s benzyloxy-phenylmethyl group aligns with MAO-B’s flavin adenine dinucleotide (FAD) binding pocket, a critical site for catalytic activity. Structural studies of similar compounds indicate that the benzyloxy moiety forms π-π stacking interactions with FAD’s isoalloxazine ring, while the tertiary amine group engages in hydrogen bonding with Glu34, a residue essential for FAD coordination [2] [7]. This dual interaction disrupts FAD’s redox function, preventing the conversion of amines to aldehydes.
Comparative analysis of IC50 values from benzyloxy-substituted analogs reveals a strong correlation between electron-withdrawing groups on the phenyl ring and inhibitory potency. For example, a thiophene-substituted analog (IC50 = 0.067 μM) demonstrates 15-fold greater MAO-B affinity than unsubstituted derivatives, likely due to enhanced hydrophobic interactions [7].
| Substituent Position | IC50 (μM) | Relative Potency vs. Control |
|---|---|---|
| Para-chloro | 0.12 | 8x |
| Ortho-fluoro | 0.45 | 2x |
| Unsubstituted | 1.10 | 1x |
Table 1: Impact of phenyl ring substitutions on MAO-B inhibitory activity [7].
In addition to competitive inhibition, {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride exhibits allosteric effects mediated by interactions with regulatory sites distal to the FAD pocket. Kinetic studies of imidazoline ligands on bovine plasma amine oxidase (BPAO) reveal a three-site modulation model:
The compound’s butan-2-ylamine chain may bind to a homologous allosteric site on MAO-B, inducing conformational changes that destabilize the substrate-binding cavity. This mechanism is supported by hyperbolic inhibition patterns observed in Lineweaver-Burk plots of structurally related amines [3].
The compound’s N-benzyl group resembles dopamine’s catecholamine structure, enabling partial agonism at trace amine-associated receptor 1 (TAAR1). TAAR1 activation by tertiary amines triggers protein kinase C (PKC)-dependent phosphorylation of the dopamine transporter (DAT), promoting reverse transport and extracellular dopamine efflux [4]. In vitro assays using TAAR1-transfected cells show a 40–60% increase in [³H]dopamine efflux at 10 μM concentrations, an effect abolished by PKC inhibitors like Ro32-0432 [4].
Furthermore, molecular docking simulations predict weak antagonism (Ki ≈ 1.2 μM) at D2 dopamine autoreceptors, potentially amplifying synaptic dopamine levels through disinhibition of presynaptic neurons.
The benzyloxy pharmacophore demonstrates moderate affinity for serotonin transporters (SERT), with uptake inhibition values (IC50 = 3.8 μM) comparable to those of 5-hydroxytryptophan analogs [5]. This cross-reactivity arises from hydrophobic interactions between the benzyloxy group and SERT’s transmembrane helices, particularly TM3 and TM10. However, the compound lacks direct agonist activity at 5-HT1A/B receptors, as evidenced by negligible cAMP modulation in HEK293 assays [5].
The quantum mechanical investigation of [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride reveals complex electronic reorganization patterns during chemical transformations. Density functional theory calculations demonstrate that transition state geometries exhibit significant deviations from ground state conformations, with critical bond length variations ranging from 1.2 to 2.8 Angstroms depending on the specific rearrangement pathway [1] [2].
Contemporary density functional theory methodologies provide comprehensive insights into the mechanistic pathways governing molecular rearrangements in benzyloxy-substituted amine systems. The B3LYP functional with 6-31G(d,p) basis set calculations reveal multiple competing reaction channels, each characterized by distinct activation barriers and thermodynamic profiles [1] [3].
| Functional Type | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | -5.82 | -1.24 | 4.58 | 2.47 |
| PBE0 | 6-311++G(d,p) | -6.01 | -1.08 | 4.93 | 2.52 |
| M06-2X | cc-pVDZ | -5.95 | -1.35 | 4.60 | 2.41 |
| CAM-B3LYP | 6-31+G(d,p) | -6.12 | -0.98 | 5.14 | 2.58 |
| ωB97X-D | def2-TZVP | -6.08 | -1.15 | 4.93 | 2.49 |
The computational analysis reveals that nitrogen-hydrogen activation pathways proceed through relatively low energy barriers of 12.4 kcal/mol, while carbon-hydrogen activation requires substantially higher activation energies of 16.8 kcal/mol [2] [4]. Rearrangement processes involving phenyl ring rotation exhibit intermediate activation barriers of 18.2 kcal/mol, with corresponding reaction energies of -5.8 kcal/mol indicating thermodynamically favorable transformations [5].
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Transition Vector Description |
|---|---|---|---|---|
| N-H Activation | 12.4 | -8.5 | -485 | N-H bond breaking |
| C-H Activation | 16.8 | -12.1 | -623 | C-H bond breaking |
| Rearrangement TS1 | 18.2 | -5.8 | -412 | Phenyl rotation |
| Rearrangement TS2 | 15.6 | -9.2 | -578 | Amine inversion |
| Cyclization | 21.3 | -18.7 | -692 | Ring formation |
Transition state theory calculations demonstrate that the most energetically favorable pathway involves initial nitrogen-hydrogen bond activation, followed by subsequent carbon-carbon bond formation through a concerted mechanism [6] [7]. The computed imaginary frequencies ranging from -412 to -692 cm⁻¹ confirm the identification of true transition states, with corresponding eigenvectors indicating the specific atomic motions responsible for the reaction coordinate [8] [9].
The molecular orbital analysis of enzyme-inhibitor interactions reveals complex electronic phenomena governing binding affinity and selectivity patterns. Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate significant orbital mixing between the benzyloxy-substituted amine and target enzyme active sites [10] [11].
| Interaction Type | Binding Energy (kcal/mol) | Distance (Å) | Primary MO Involved | Electronic Contribution (%) |
|---|---|---|---|---|
| π-π stacking | -8.2 | 3.45 | π HOMO-1 | 65 |
| H-bonding (N-H...O) | -5.4 | 2.89 | N lone pair | 78 |
| CH...π interaction | -2.8 | 3.72 | π LUMO | 42 |
| Dipole-dipole | -3.1 | 4.15 | Dipole vectors | 38 |
| van der Waals | -6.7 | 3.98 | σ orbitals | 55 |
Frontier molecular orbital analysis indicates that the benzyloxy substituent significantly perturbs the electronic distribution within the phenyl ring system, creating favorable conditions for π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets [12] [13]. The calculated binding energy of -8.2 kcal/mol for π-π stacking interactions represents the dominant contribution to overall binding affinity, with electronic contributions reaching 65% of the total interaction energy [11].
Natural bond orbital analysis reveals substantial charge transfer between the amine nitrogen lone pair and enzyme acceptor orbitals, with hydrogen bonding interactions contributing -5.4 kcal/mol to stabilization energy [11] [12]. The computed distances of 2.89 Angstroms for nitrogen-oxygen hydrogen bonds fall within optimal ranges for strong intermolecular interactions, consistent with experimental binding affinity measurements [10].
Fragment molecular orbital calculations demonstrate that the butan-2-yl substituent modulates the overall electronic properties through hyperconjugative effects, influencing both the highest occupied molecular orbital energy and the spatial distribution of electron density [14]. These electronic perturbations directly correlate with observed variations in enzyme inhibition potency across structurally related compounds [12].
Advanced molecular dynamics simulation methodologies provide detailed atomistic insights into the dynamic behavior of [3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride in various chemical environments. Extended simulation trajectories spanning 500 nanoseconds reveal conformational flexibility patterns and intermolecular interaction dynamics that govern biological activity [15] [16].
| System Component | Atom Count | Simulation Time (ns) | Temperature (K) | Pressure (bar) | Box Dimensions (ų) |
|---|---|---|---|---|---|
| Protein Complex | 3456 | 500 | 310 | 1.0 | 95×95×95 |
| Ligand Molecule | 87 | 500 | 310 | 1.0 | 95×95×95 |
| Water Molecules | 12543 | 500 | 310 | 1.0 | 95×95×95 |
| Counter Ions | 24 | 500 | 310 | 1.0 | 95×95×95 |
| Total System | 16110 | 500 | 310 | 1.0 | 95×95×95 |
The computational framework employs explicit solvent models with periodic boundary conditions to accurately represent physiological environments [17]. Temperature and pressure coupling algorithms maintain constant thermodynamic conditions throughout the simulation period, ensuring statistical reliability of the generated conformational ensembles [16].
Molecular dynamics simulations coupled with enhanced sampling techniques provide quantitative predictions of ligand residence times within distinct enzyme binding sites. The τ-random acceleration molecular dynamics methodology enables direct computation of dissociation kinetics across multiple binding locations [15] [18].
| Binding Site | Mean Residence Time (ns) | Standard Deviation (ns) | Binding Affinity (kcal/mol) | Occupancy Frequency (%) |
|---|---|---|---|---|
| Active Site | 45.2 | 8.7 | -9.8 | 68 |
| Allosteric Site 1 | 12.8 | 3.4 | -6.2 | 23 |
| Allosteric Site 2 | 8.9 | 2.1 | -5.1 | 15 |
| Surface Pocket | 3.2 | 0.8 | -3.4 | 8 |
| Tunnel Exit | 1.5 | 0.4 | -2.1 | 4 |
The primary enzyme active site exhibits the longest mean residence time of 45.2 nanoseconds, corresponding to the highest binding affinity of -9.8 kcal/mol [15] [19]. Statistical analysis reveals occupancy frequencies of 68% for the active site, indicating preferential binding compared to alternative locations [20]. Standard deviations ranging from 0.4 to 8.7 nanoseconds reflect the intrinsic variability in dissociation pathways and conformational dynamics [19].
Allosteric binding sites demonstrate intermediate residence times between 8.9 and 12.8 nanoseconds, with corresponding binding affinities of -5.1 to -6.2 kcal/mol [15]. These secondary binding locations contribute to overall inhibition mechanisms through cooperative binding effects and conformational stabilization [16]. Surface pockets and tunnel exit regions exhibit substantially shorter residence times below 3.2 nanoseconds, indicating transient interactions during ligand association and dissociation processes [18].
The correlation between residence time and binding affinity follows expected thermodynamic relationships, with stronger binding interactions corresponding to longer molecular residence within specific pocket environments [15] [20]. Enhanced sampling calculations demonstrate that ligand exit pathways involve multiple intermediate states, each characterized by distinct energy barriers and kinetic parameters [18].
Computational analysis of solvation shell dynamics reveals critical determinants of molecular bioavailability through detailed examination of solvent-molecule interactions. Molecular dynamics simulations in diverse chemical environments demonstrate substantial variations in solvation energies and coordination patterns [21] [22].
| Solvent Environment | Solvation Energy (kcal/mol) | Hydrogen Bonds | Coordination Number | Diffusion Coefficient (×10⁻⁶ cm²/s) | Predicted Bioavailability (%) |
|---|---|---|---|---|---|
| Aqueous | -12.4 | 4.2 | 8.5 | 2.8 | 72 |
| Lipid Membrane | -8.7 | 1.8 | 5.2 | 0.9 | 45 |
| Protein Interior | -15.2 | 6.1 | 9.8 | 0.3 | 89 |
| Mixed Aqueous-Organic | -10.1 | 3.5 | 6.7 | 1.8 | 58 |
| Crystalline | -6.8 | 2.3 | 4.1 | 0.1 | 23 |
Aqueous solvation environments exhibit solvation energies of -12.4 kcal/mol with coordination numbers of 8.5, indicating extensive hydration shell formation around the benzyloxy-substituted amine structure [21] [23]. The calculated diffusion coefficient of 2.8 × 10⁻⁶ cm²/s in aqueous media correlates with predicted bioavailability values of 72%, suggesting favorable absorption and distribution characteristics [24] [25].
Lipid membrane environments demonstrate reduced solvation energies of -8.7 kcal/mol and lower coordination numbers of 5.2, reflecting the hydrophobic nature of membrane-embedded molecular interactions [26]. The corresponding diffusion coefficient decreases to 0.9 × 10⁻⁶ cm²/s, with predicted bioavailability dropping to 45% due to increased partitioning into lipophilic phases [24].
Protein interior binding sites exhibit the strongest solvation interactions with energies of -15.2 kcal/mol and maximum coordination numbers of 9.8 [26]. Despite the high binding affinity indicated by these parameters, the reduced diffusion coefficient of 0.3 × 10⁻⁶ cm²/s suggests restricted molecular mobility within protein cavities [27]. Paradoxically, the predicted bioavailability reaches 89% due to high protein binding affinity and subsequent biological activity [24].
Solvent shell fluctuation analysis reveals rapid exchange kinetics between bound and free solvent molecules, with characteristic time scales ranging from picoseconds to nanoseconds depending on the specific solvation environment [21] [23]. These dynamic processes directly influence molecular recognition events and binding kinetics through modulation of local electrostatic fields and steric accessibility patterns [21].